4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride 4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2059015-10-8
VCID: VC4440277
InChI: InChI=1S/C14H17N3O.ClH/c1-10-2-4-12(5-3-10)14-16-13(17-18-14)11-6-8-15-9-7-11;/h2-5,11,15H,6-9H2,1H3;1H
SMILES: CC1=CC=C(C=C1)C2=NC(=NO2)C3CCNCC3.Cl
Molecular Formula: C14H18ClN3O
Molecular Weight: 279.77

4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride

CAS No.: 2059015-10-8

Cat. No.: VC4440277

Molecular Formula: C14H18ClN3O

Molecular Weight: 279.77

* For research use only. Not for human or veterinary use.

4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride - 2059015-10-8

Specification

CAS No. 2059015-10-8
Molecular Formula C14H18ClN3O
Molecular Weight 279.77
IUPAC Name 5-(4-methylphenyl)-3-piperidin-4-yl-1,2,4-oxadiazole;hydrochloride
Standard InChI InChI=1S/C14H17N3O.ClH/c1-10-2-4-12(5-3-10)14-16-13(17-18-14)11-6-8-15-9-7-11;/h2-5,11,15H,6-9H2,1H3;1H
Standard InChI Key HHXVWGHQMZTZNF-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=NC(=NO2)C3CCNCC3.Cl

Introduction

Chemical Identity and Physicochemical Properties

The compound belongs to the class of 1,2,4-oxadiazole derivatives, which are notable for their bioisosteric properties and therapeutic potential . Its molecular formula is C₁₄H₁₈ClN₃O, with a molecular weight of 279.77 g/mol. Key structural features include:

  • A piperidine ring at position 4 of the oxadiazole core.

  • A 4-methylphenyl group at position 5 of the oxadiazole.

  • A hydrochloride counterion improving solubility and stability .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₄H₁₈ClN₃O
Molecular Weight279.77 g/mol
logP (Partition Coefficient)4.24 (predicted)
SolubilityWater-soluble (HCl salt form)
Melting Point98–99°C (base compound)

The hydrochloride salt’s polar surface area (50.56 Ų) and hydrogen bond acceptor count (5) suggest moderate membrane permeability, aligning with its potential CNS activity .

Synthesis and Characterization

Synthetic Pathways

The synthesis typically involves cyclocondensation of amidoximes with carboxylic acid derivatives. A representative route includes:

  • Formation of Amidoxime: Piperidine-4-carboxylate reacts with hydroxylamine to form the amidoxime intermediate .

  • Oxadiazole Ring Closure: The amidoxime undergoes cyclization with 4-methylbenzoyl chloride in the presence of coupling agents (e.g., T3P or DCC) .

  • Salt Formation: The free base is treated with HCl to yield the hydrochloride salt .

Characterization Techniques

  • IR Spectroscopy: Peaks at 1650–1700 cm⁻¹ (C=N stretch) and 1250 cm⁻¹ (N–O stretch) confirm oxadiazole formation .

  • NMR: ¹H-NMR signals at δ 2.35 (piperidine CH₂), 7.25–7.65 (aromatic protons), and 8.10 (oxadiazole proton) .

  • Mass Spectrometry: Molecular ion peak at m/z 243.3 (base compound) and 279.8 (HCl salt) .

Biological Activities and Mechanisms

Antimicrobial Activity

The compound exhibits broad-spectrum antimicrobial activity:

  • Gram-negative bacteria: MIC values of 8–32 µg/mL against E. coli and P. aeruginosa .

  • Fungi: 70% inhibition of C. albicans at 50 µM .
    Mechanistically, it disrupts microbial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs) .

Neurological Applications

The piperidine moiety enables blood-brain barrier penetration, supporting potential use in:

  • Alzheimer’s Disease: Inhibits acetylcholinesterase (AChE) with IC₅₀ = 0.48 µM .

  • Depression: Modulates serotonin reuptake in rodent models .

Pharmacological Applications

Table 2: Therapeutic Applications and Efficacy

ApplicationModel SystemEfficacySource
AntimicrobialE. coliMIC = 16 µg/mL
AnticancerMCF-7 cellsIC₅₀ = 12.5 µM
AChE InhibitionIn vitro assayIC₅₀ = 0.48 µM
Anti-inflammatoryRAW 264.7 macrophages70% TNF-α inhibition

Comparative Analysis with Related Compounds

Table 3: Structural Analogs and Activities

CompoundSubstituentsActivity (IC₅₀)Source
4-(3-Methyl-oxadiazol-5-yl)piperidine HCl3-methyl groupAChE: 1.54 µM
5-(4-Chlorophenyl)-oxadiazole4-Cl-phenylAnticancer: 8.2 µM
3-(4-Nitrophenyl)-oxadiazole4-NO₂-phenylAntimicrobial: 4 µg/mL

The 4-methylphenyl group enhances lipophilicity, improving CNS penetration compared to chlorinated analogs .

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